molecular formula C10H17NO4 B3288764 (S)-2-Tert-butoxycarbonylamino-but-3-enoic acid methyl ester CAS No. 852693-74-4

(S)-2-Tert-butoxycarbonylamino-but-3-enoic acid methyl ester

Cat. No. B3288764
CAS RN: 852693-74-4
M. Wt: 215.25 g/mol
InChI Key: OCLGYEARXGFDHM-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-Tert-butoxycarbonylamino-but-3-enoic acid methyl ester, also known as Boc-L-2-Abu-OCH3, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the development of new drugs and therapies. This compound belongs to the class of amino acid derivatives and is synthesized using various methods.

Mechanism of Action

The mechanism of action of (S)-2-Tert-butoxycarbonylamino-but-3-enoic acid methyl esterOCH3 is still under investigation. However, it is believed to work by inhibiting the proliferation of cancer cells and inducing apoptosis (programmed cell death) in tumor cells.
Biochemical and Physiological Effects:
(S)-2-Tert-butoxycarbonylamino-but-3-enoic acid methyl esterOCH3 has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of enzymes such as matrix metalloproteinases (MMPs) and cathepsins, which are involved in the degradation of extracellular matrix proteins. This compound has also been shown to induce the expression of genes involved in apoptosis and cell cycle arrest.

Advantages and Limitations for Lab Experiments

One of the major advantages of using (S)-2-Tert-butoxycarbonylamino-but-3-enoic acid methyl esterOCH3 in lab experiments is its high purity and stability. This compound is readily available and can be synthesized in large quantities. However, one of the limitations of using this compound is its potential toxicity, which requires careful handling and storage.

Future Directions

There are several future directions for the study of (S)-2-Tert-butoxycarbonylamino-but-3-enoic acid methyl esterOCH3. One of the primary areas of interest is in the development of new drugs and therapies for the treatment of cancer. Further research is needed to fully understand the mechanism of action of this compound and to identify its potential targets. Additionally, the use of (S)-2-Tert-butoxycarbonylamino-but-3-enoic acid methyl esterOCH3 in other areas of scientific research, such as drug delivery and gene therapy, is also an area of interest.

Scientific Research Applications

(S)-2-Tert-butoxycarbonylamino-but-3-enoic acid methyl esterOCH3 has been extensively studied for its potential applications in various fields of scientific research. One of the primary areas of interest is in the development of new drugs and therapies. This compound has been shown to exhibit potent antitumor activity and has the potential to be used in the treatment of various types of cancer.

properties

IUPAC Name

methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]but-3-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO4/c1-6-7(8(12)14-5)11-9(13)15-10(2,3)4/h6-7H,1H2,2-5H3,(H,11,13)/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCLGYEARXGFDHM-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C=C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](C=C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-Tert-butoxycarbonylamino-but-3-enoic acid methyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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